3-Methoxypropanoic acid
Overview
Description
3-Methoxypropanoic acid is an organic compound with the molecular formula C4H8O3 . It is an alkoxy acid, characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the propanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
3-Methoxypropanoic acid, also known as 3-Methoxypropionic acid, is an alkoxy acid
Mode of Action
It’s reported that the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen, yields 3-methoxypropionic acid . This suggests that the compound may play a role in biochemical reactions involving methanolysis.
Pharmacokinetics
Its physical properties such as boiling point (116 °c/9 mmhg) and density (1108 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
Given its potential role in methanolysis reactions, it may influence the function of enzymes and proteins involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypropanoic acid can be synthesized through the base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen. This reaction yields this compound and methyl carbamate .
Industrial Production Methods: Industrial production methods for this compound typically involve the esterification of propanoic acid derivatives followed by methanolysis. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction of this compound can yield alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of liver-related conditions.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
- Methoxyacetic acid
- 4-Methoxybutanoic acid
- 2-(2-Methoxyethoxy)acetic acid
Comparison: 3-Methoxypropanoic acid is unique due to its specific structure and functional group positioning, which confer distinct chemical and biological properties. Compared to methoxyacetic acid, it has a longer carbon chain, which can influence its reactivity and interactions. 4-Methoxybutanoic acid and 2-(2-Methoxyethoxy)acetic acid have different chain lengths and functional group placements, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
3-methoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIKHBWUBSFBRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00948317 | |
Record name | 3-Methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2544-06-1, 38094-42-7 | |
Record name | Propanoic acid, 3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002544061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00948317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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